(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a structurally complex molecule featuring a 1,4-thiazepan core substituted at position 7 with a benzo[d][1,3]dioxol-5-yl group. The methanone moiety is linked to a cyclopentyl ring bearing a thiophen-2-yl substituent.
Properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S2/c24-21(22(8-1-2-9-22)20-4-3-12-28-20)23-10-7-19(27-13-11-23)16-5-6-17-18(14-16)26-15-25-17/h3-6,12,14,19H,1-2,7-11,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHKARDNEJYYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(SCC3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that combines a benzo[d][1,3]dioxole moiety with a thiazepane ring and a thiophenyl group. This unique structure suggests potential biological activities, but comprehensive studies on its pharmacological effects remain scarce. The following sections explore the biological activity of this compound based on available literature and related compounds.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 374.48 g/mol. The structural features include:
- Benzo[d][1,3]dioxole moiety : Known for its presence in various bioactive compounds.
- Thiazepane ring : A seven-membered heterocyclic structure associated with diverse biological activities.
- Thiophenyl group : Contributes to the electronic properties and potential reactivity of the compound.
The precise mechanism of action for this compound has not been elucidated due to a lack of focused research. However, compounds with similar structures often interact with various biological targets through mechanisms such as enzyme inhibition, receptor modulation, and interference with cellular signaling pathways.
Thiazepane Derivatives
Research on thiazepane derivatives indicates significant biological activities. For instance:
- Antimicrobial and Anticancer Activities : Thiazepane compounds have shown promising results in inhibiting bacterial growth and cancer cell proliferation.
Benzodioxole Compounds
Compounds containing the benzo[d][1,3]dioxole moiety are known for their diverse pharmacological properties:
- Neuroactive Properties : Some benzodioxole derivatives have been investigated for their effects on the central nervous system, acting as neuroleptics or anxiolytics.
Potential Applications
Given its structural features, this compound may find applications in:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting various diseases.
- Pharmacology : Investigating its effects on specific biological pathways or diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
Table 1: Structural Comparison of Analogs
Key Observations
Thiazepan Core Modifications: The target compound lacks sulfone oxidation seen in analogs , which reduces polarity but may improve membrane permeability. Substitution at position 7 of the thiazepan (e.g., 2-chlorophenyl in vs. benzo[d][1,3]dioxol in the target) influences electronic and steric properties.
Methanone-Linked Substituents: The cyclopentyl-thiophen-2-yl group in the target contrasts with cyclopropane-thiophen () or methylthiazole (). Cyclopentyl’s larger size may improve hydrophobic interactions compared to cyclopropane’s strained geometry.
Computational and Analytical Insights
- For example, sulfone-containing analogs () may exhibit divergent target interactions despite shared cores.
- Analytical Techniques : HPLC-ESI-MSn () and X-ray crystallography (via SHELX software, ) are critical for elucidating structural details and purity, though such data are absent for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
